molecular formula C10H13Br B2618220 1-(3-Bromopropyl)-4-methylbenzene CAS No. 54540-53-3

1-(3-Bromopropyl)-4-methylbenzene

Cat. No.: B2618220
CAS No.: 54540-53-3
M. Wt: 213.118
InChI Key: XXRBJMPVYKNDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is also known as 4-methylphenyl-3-bromopropane. This compound is characterized by a benzene ring substituted with a bromopropyl group and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-(3-Bromopropyl)-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-methylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Another method involves the reaction of 4-methylbenzyl chloride with sodium bromide in the presence of a phase-transfer catalyst. This method is advantageous due to its mild reaction conditions and high yield .

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-methylbenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-methylbenzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In elimination reactions, the compound undergoes deprotonation to form alkenes. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-methylbenzene can be compared with similar compounds such as 1-bromo-3-phenylpropane and 1-bromo-4-methylbenzene:

    1-Bromo-3-phenylpropane: This compound has a similar structure but lacks the methyl group on the benzene ring.

    1-Bromo-4-methylbenzene: This compound has a bromine atom directly attached to the benzene ring, making it more reactive in certain substitution reactions.

The presence of the bromopropyl group in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-(3-bromopropyl)-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRBJMPVYKNDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(4-Methylphenyl)propanol (2.13 g) was heated in 7 ml of 47% aqueous hydrobromic acid under reflux for 5 hours. The solvent was then distilled off under reduced pressure and, after addition of water, the residue was extracted with ether. The organic layer was washed with saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was distilled under reduced pressure to give 1.75 g of 3-(4-methylphenyl)propyl bromide. Boiling point: 65° C./0.7 mmHg.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Compound 13-1 (690 mg) was dissolved in methylene chloride (30 ml), triphenylphosphine (1.33 g) and N-bromosuccinimide (899 mg) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (830 mg) as a colorless oil.
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step Two
Quantity
899 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.